![molecular formula C18H25F3N4O B2767418 N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775528-69-2](/img/structure/B2767418.png)
N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25F3N4O and its molecular weight is 370.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is the Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The molecular effect of the compound’s action is the inhibition of PKB, leading to disruption of the PI3K signaling pathway . On a cellular level, this could result in reduced cell proliferation and increased cell death, particularly in cancer cells where PKB is often overexpressed or activated .
生物活性
N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C13H18F3N4O
- Molecular Weight : 338.76 g/mol
- IUPAC Name : this compound
The trifluoromethyl group and the piperidine structure contribute to its unique biological activities, making it a candidate for various therapeutic applications.
Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the piperidine moiety is known to enhance binding affinity to certain targets due to its ability to mimic natural substrates.
Anticancer Activity
This compound has demonstrated promising anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, related piperidine derivatives have been reported to inhibit the growth of human breast and ovarian cancer cells with IC50 values ranging from 19.9 µM to 75.3 µM .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in tumor growth and proliferation. For instance, studies on similar compounds have revealed their potential as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system and cancer biology .
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of piperidine derivatives. The following table summarizes key findings related to the biological activity of N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine derivatives:
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study 1 | MDA-MB-231 (breast) | 19.9 | Cytotoxicity |
Study 2 | OVCAR-3 (ovarian) | 75.3 | Apoptosis induction |
Study 3 | FaDu (hypopharyngeal) | < 10 | Enzyme inhibition |
Study 4 | Various cancer lines | 7.9 - 92 | MAGL inhibition |
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized several piperidine derivatives and tested their efficacy against breast cancer cell lines. The lead compound exhibited significant antiproliferative activity, prompting further optimization to enhance its potency .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar compounds with MAGL. The study utilized molecular docking techniques to elucidate binding affinities, revealing that modifications in the piperidine structure could lead to improved selectivity and potency against cancer-related pathways .
科学的研究の応用
Anticancer Activity
Research has indicated that compounds similar to N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide exhibit significant anticancer properties. Pyrimidine derivatives have been shown to interfere with cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have demonstrated that modifications to pyrimidine structures can enhance their potency against various cancer types, including breast and lung cancers .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. The structural characteristics of pyrimidines allow them to interact with biological targets effectively, potentially leading to reduced inflammation and pain .
Kinase Inhibition
Many studies emphasize the role of kinase inhibitors in cancer therapy. This compound may act as a competitive inhibitor for certain kinases, disrupting their activity and leading to apoptosis in cancer cells . The trifluoromethyl group is particularly notable for enhancing the lipophilicity and biological activity of the compound.
Interaction with Receptors
The compound's structure suggests potential interactions with various receptors involved in cellular signaling pathways. Its ability to modulate receptor activity could contribute to both anticancer and anti-inflammatory effects .
Evaluation of Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar pyrimidine derivatives, demonstrating that modifications can lead to significant improvements in potency against multiple cancer cell lines. The study highlighted that compounds with trifluoromethyl groups showed enhanced selectivity and reduced toxicity towards normal cells compared to traditional chemotherapeutics .
Anti-inflammatory Research
Another case study focused on the anti-inflammatory properties of pyrimidine-based compounds, including N-cyclohexyl derivatives. Results indicated that these compounds could significantly reduce markers of inflammation in vitro, suggesting their potential utility in treating chronic inflammatory diseases .
特性
IUPAC Name |
N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O/c1-12-22-15(18(19,20)21)11-16(23-12)25-9-7-13(8-10-25)17(26)24-14-5-3-2-4-6-14/h11,13-14H,2-10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCDJOHPGQFOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NC3CCCCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。